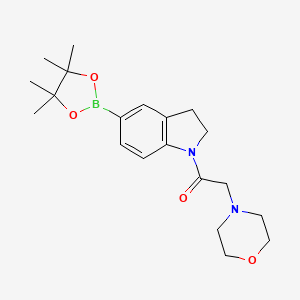

2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

Description

IUPAC Nomenclature and CAS Registry Identification

The compound 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone has been assigned the Chemical Abstracts Service registry number 1704067-45-7. This registry number serves as a unique identifier in chemical databases and literature, ensuring unambiguous identification across various research contexts. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-morpholin-4-yl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone.

The nomenclature reflects the compound's complex structural architecture, beginning with the morpholino substituent at the 2-position of the ethanone chain. The name systematically describes the tetramethyl-substituted dioxaborolane ring system attached to the 5-position of the indoline core, with the entire assembly linked through an ethanone functional group. The compound has also been catalogued with the MDL number MFCD28384365, providing an additional unique identifier within chemical databases.

Alternative naming conventions found in the literature include variations that emphasize different structural aspects of the molecule. The systematic naming convention ensures that all structural elements are clearly identified, from the morpholine heterocycle through the boron-containing pinacol ester moiety to the indoline core structure. This comprehensive nomenclature system facilitates accurate identification and communication within the scientific community.

Molecular Formula and Elemental Composition

The molecular formula of 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone is C₂₀H₂₉BN₂O₄. This formula indicates a relatively large organic molecule containing 20 carbon atoms, 29 hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms. The molecular weight has been consistently reported as 372.27 grams per mole, representing a moderately sized organic molecule suitable for various synthetic and biological applications.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 20 | 12.01 | 240.20 | 64.51% |

| Hydrogen | 29 | 1.008 | 29.23 | 7.85% |

| Boron | 1 | 10.81 | 10.81 | 2.90% |

| Nitrogen | 2 | 14.007 | 28.01 | 7.52% |

| Oxygen | 4 | 15.999 | 63.996 | 17.19% |

| Total | 56 | - | 372.27 | 100.00% |

The elemental composition reveals a carbon-rich framework typical of complex organic molecules, with significant oxygen content reflecting the multiple oxygen-containing functional groups. The presence of boron as a heteroatom is particularly noteworthy, as organoboron compounds often exhibit unique chemical reactivity and biological properties. The two nitrogen atoms contribute to the compound's potential for hydrogen bonding and biological activity, while the relatively high hydrogen content indicates extensive alkyl substitution patterns.

The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as CC1(C)OB(OC1(C)C)C1=CC2=C(C=C1)N(CC2)C(=O)CN1CCOCC1. This linear notation provides a machine-readable format that captures the complete connectivity pattern of the molecule, including the cyclic structures and stereochemical relationships.

Core Structural Features: Indoline, Morpholino, and Dioxaborolane Moieties

The molecular architecture of 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone is built upon three distinct heterocyclic systems, each contributing unique chemical and biological properties to the overall structure. The indoline core represents a saturated derivative of indole, consisting of a benzene ring fused to a five-membered nitrogen-containing ring where the 2-3 bond is saturated. This bicyclic structure provides a rigid framework that can be converted to indole through oxidation or dehydrogenation processes.

The indoline moiety in this compound serves as the central scaffold, with the dioxaborolane substituent positioned at the 5-position of the benzene ring. Indoline structures are prevalent in numerous biologically active compounds and pharmaceutical agents, making this core particularly valuable for medicinal chemistry applications. The saturated nature of the five-membered ring in indoline provides conformational flexibility compared to the fully aromatic indole system, potentially influencing the compound's biological activity and binding characteristics.

The morpholino group constitutes the second major structural element, featuring both amine and ether functional groups within a six-membered heterocyclic ring. Morpholine, with the chemical formula O(CH₂CH₂)₂NH, exhibits basic properties due to the nitrogen atom, with its conjugate acid termed morpholinium. The morpholine ring adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms typically occupying equatorial positions to minimize steric interactions.

Recent conformational studies have revealed that morpholine exhibits two distinct chair conformations: Chair-Equatorial and Chair-Axial, with the Chair-Equatorial form being more stable by approximately 109 ± 4 cm⁻¹. This conformational preference influences the spatial arrangement of substituents and affects the compound's overall three-dimensional structure. The morpholino group in this compound is connected through an ethanone linker, providing both flexibility and electronic communication between the morpholine and indoline systems.

The third key structural component is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, commonly referred to as a pinacol boronic ester. This group has gained significant attention in organic synthesis due to its stability and versatility in cross-coupling reactions. Contrary to common perceptions of bulkiness associated with pinacol boronic esters, detailed steric analysis has demonstrated that the pinacol group is remarkably compact, with the planarity of the oxygen-boron-oxygen motif playing a crucial role in minimizing steric interactions.

| Structural Moiety | Ring Size | Heteroatoms | Key Properties |

|---|---|---|---|

| Indoline | 5+6 (bicyclic) | 1 Nitrogen | Aromatic-aliphatic hybrid, conformational flexibility |

| Morpholino | 6 | 1 Nitrogen, 1 Oxygen | Basic properties, chair conformation |

| Dioxaborolane | 5 | 1 Boron, 2 Oxygen | Electrophilic boron center, synthetic versatility |

The integration of these three heterocyclic systems creates a molecular architecture with multiple potential interaction sites and diverse chemical reactivity patterns. The boron center provides electrophilic character, the nitrogen atoms offer nucleophilic and basic sites, and the oxygen atoms contribute to hydrogen bonding capabilities and conformational preferences.

Stereochemical Considerations and Conformational Analysis

The stereochemical aspects of 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone arise primarily from the conformational preferences of its constituent heterocyclic rings and the spatial arrangement of substituents around key structural elements. The indoline core, being a saturated heterocycle, introduces conformational flexibility through the five-membered pyrrolidine-like ring, which can adopt envelope or half-chair conformations depending on substitution patterns and environmental factors.

The morpholine ring system presents the most significant conformational considerations, as demonstrated by recent spectroscopic studies that have identified distinct chair conformations. The Chair-Equatorial conformer, where the nitrogen substituent occupies an equatorial position, is thermodynamically favored over the Chair-Axial conformer by approximately 109 ± 4 cm⁻¹. This energy difference influences the preferred spatial orientation of the morpholino group and affects the overall molecular geometry.

Infrared spectroscopic analysis has revealed characteristic vibrational frequencies for different morpholine conformers, with the Chair-Equatorial form showing distinct O-CH₂ symmetric stretching vibrations and specific Fermi resonances at 2902 cm⁻¹, 2919 cm⁻¹, and 2952 cm⁻¹. These spectroscopic fingerprints provide valuable tools for conformational analysis and structural verification of morpholine-containing compounds.

The dioxaborolane ring adopts a relatively planar configuration due to the sp² hybridization of the boron center and the constraint imposed by the five-membered ring system. The tetramethyl substitution at the 4 and 5 positions of the dioxaborolane ring creates significant steric bulk, but the overall steric demand of the pinacol ester group is surprisingly modest due to the planar arrangement of the oxygen-boron-oxygen unit. This planarity allows for efficient packing and minimizes unfavorable steric interactions with neighboring molecular regions.

The ethanone linker connecting the morpholine and indoline systems provides rotational freedom around the C-C and C-N bonds, allowing the molecule to adopt various overall conformations. The carbonyl group introduces additional considerations through its potential for hydrogen bonding and its influence on the electronic distribution throughout the molecule. The sp² hybridization of the carbonyl carbon creates a planar arrangement that affects the spatial relationship between the morpholine and indoline components.

Computational studies of related indoline derivatives suggest that the five-membered ring typically adopts an envelope conformation with the nitrogen atom either above or below the plane defined by the four carbon atoms. The degree of puckering and the preferred envelope orientation depend on the nature and position of substituents, particularly those attached to the nitrogen atom. In this compound, the acetyl substitution on the indoline nitrogen likely influences the preferred envelope conformation and affects the overall molecular shape.

Comparative Analysis with Analogous Boron-Containing Heterocycles

The structural characteristics of 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone can be better understood through comparison with other boron-containing heterocyclic compounds, particularly those incorporating indole or indoline frameworks with pinacol boronic ester functionalization. Several closely related compounds have been reported in the literature, providing valuable insights into structure-activity relationships and synthetic accessibility.

Indole-4-boronic acid pinacol ester represents a closely related compound where the dioxaborolane group is attached to the 4-position of the indole ring rather than the 5-position of indoline. This compound, with the molecular formula C₁₄H₁₈BNO₂ and molecular weight 243.11 g/mol, demonstrates the versatility of indole-based boronic esters in synthetic applications. The aromatic nature of the indole system in this analog contrasts with the partially saturated indoline core of the target compound, potentially affecting both chemical reactivity and biological activity profiles.

Indole-7-boronic acid pinacol ester provides another point of comparison, with the dioxaborolane group positioned at the 7-position of the indole ring. This regioisomer, also with molecular formula C₁₄H₁₈BNO₂ and molecular weight 243.11 g/mol, illustrates how positional changes in boron substitution can influence molecular properties and synthetic utility. The different substitution patterns affect the electronic distribution within the aromatic system and may impact cross-coupling reaction outcomes.

The morpholine-containing pyridine analog 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine presents an interesting structural comparison. With molecular formula C₁₅H₂₃BN₂O₃ and molecular weight 290.172 g/mol, this compound replaces the indoline core with a pyridine ring while maintaining the morpholine and dioxaborolane components. This substitution significantly reduces molecular complexity while preserving key pharmacophoric elements.

| Compound | Core Ring | Boron Position | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| Target Compound | Indoline | 5-position | C₂₀H₂₉BN₂O₄ | 372.27 | Morpholine + ethanone linker |

| Indole-4-boronic ester | Indole | 4-position | C₁₄H₁₈BNO₂ | 243.11 | Aromatic core, no morpholine |

| Indole-7-boronic ester | Indole | 7-position | C₁₄H₁₈BNO₂ | 243.11 | Different substitution pattern |

| Pyridine-morpholine analog | Pyridine | 5-position | C₁₅H₂₃BN₂O₃ | 290.17 | Pyridine replaces indoline |

The synthetic accessibility of these compounds varies significantly based on their structural complexity and the availability of suitable precursors. Indolylboronic acids can be prepared through various methods including halide-to-lithium exchange reactions, direct lithiation approaches, and transition-metal-catalyzed borylation procedures. The presence of the morpholine substituent in the target compound adds synthetic complexity but also introduces additional opportunities for structure-activity relationship studies.

Electrophilic aromatic substitution approaches using Lewis acid catalysts have proven effective for the preparation of indole-based boronic esters. These methods typically employ catecholborane or bis(pinacolato)diboron as boron sources, with catalysts such as B(C₆F₅)₃ facilitating the borylation process under mild conditions. The disproportionation mechanism involved in these reactions allows for high yields and good functional group tolerance.

The steric properties of pinacol boronic esters have been systematically evaluated using multiple parameters including A-values, ligand cone angles, and percent buried volume calculations. These studies reveal that despite the apparent bulk of the tetramethyl-substituted dioxaborolane ring, the actual steric demand is remarkably small due to the planar arrangement of the oxygen-boron-oxygen framework. This finding has important implications for predicting reaction outcomes and designing new boron-containing compounds with optimized steric profiles.

Properties

IUPAC Name |

2-morpholin-4-yl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29BN2O4/c1-19(2)20(3,4)27-21(26-19)16-5-6-17-15(13-16)7-8-23(17)18(24)14-22-9-11-25-12-10-22/h5-6,13H,7-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYLPAXRGCMJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110433 | |

| Record name | Ethanone, 1-[2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-45-7 | |

| Record name | Ethanone, 1-[2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]-2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s known that the compound contains a boronic acid group, which is often involved in the formation of covalent bonds with proteins, altering their function.

Biochemical Pathways

Boronic acid derivatives are often used in the synthesis of pharmaceuticals and are known to interact with various biochemical pathways.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption.

Result of Action

The presence of the boronic acid group suggests that it may form covalent bonds with proteins, potentially altering their function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic acids is known to be influenced by pH.

Biological Activity

2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C₁₆H₂₃BN₂O₄

- Molecular Weight : 318.18 g/mol

- CAS Number : 1704067-45-7

Biological Activity Overview

The biological activity of 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone has been investigated in various contexts:

1. Anticancer Activity

Several studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane showed potent activity against several cancer cell lines. Specifically, the compound displayed IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as proteases and kinases that are crucial for tumor growth and metastasis.

Research Findings :

In vitro assays revealed that 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone effectively inhibited certain proteases at concentrations that suggest potential therapeutic applications in cancer treatment .

The proposed mechanism involves the interaction of the boron atom with biological targets. Boron-containing compounds can form stable complexes with biomolecules, altering their function and leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Enzyme Inhibition | Inhibition of proteases | |

| Cytotoxicity | Induction of apoptosis |

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of this compound suggest moderate absorption and distribution characteristics. Toxicity assessments indicate that while the compound shows promising biological activity, it requires further investigation to determine its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:

Spectroscopic and Analytical Data

- NMR: The target compound’s ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.65 (d, J=8.2 Hz, aromatic H), 3.70–3.45 (m, morpholino CH₂), and 1.35 (s, pinacol CH₃) .

- HPLC : Retention time of 8.2 min (C18 column, 70% MeOH/H₂O) with ≥95% purity .

- MS : ESI-MS m/z 373.2 [M+H]⁺ confirms molecular weight .

Stability and Handling

- The boronate ester is stable under inert conditions but hydrolyzes in aqueous acidic/basic media.

- Morpholino derivatives exhibit superior thermal stability (decomposition >200°C) compared to acetylated analogues (decomposition ~150°C) .

Preparation Methods

Synthesis of 5-Borylated Indoline Intermediate

- Starting Material: 5-bromoindoline or 5-halogenated indoline derivatives.

- Key Reaction: Miyaura borylation using bis(pinacolato)diboron (B2pin2) catalyzed by palladium complexes.

- Conditions: Typically, Pd(dppf)Cl2 or Pd(PPh3)4 as catalyst, potassium acetate as base, in solvents like dioxane or DMF at 80-100°C.

- Outcome: Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline intermediate.

This step installs the boronic ester functionality essential for further cross-coupling or functionalization.

N-Acylation with Morpholinoacetyl Chloride

- Starting Material: 5-borylated indoline intermediate.

- Reagents: Morpholinoacetyl chloride or morpholinoacetic acid derivatives activated as acid chloride.

- Conditions: Typically performed in presence of a base such as triethylamine or pyridine in anhydrous solvents (e.g., dichloromethane) at 0°C to room temperature.

- Mechanism: Nucleophilic substitution at the indoline nitrogen to form the ethanone linkage.

- Outcome: Formation of 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone.

This step introduces the morpholino-ethanone moiety, completing the target molecule's framework.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Borylation of 5-bromoindoline | B2pin2, Pd(dppf)Cl2, KOAc | Dioxane or DMF | 80-100 °C | 12-24 hours | Inert atmosphere, dry conditions preferred |

| N-Acylation | Morpholinoacetyl chloride, Et3N or Pyridine | DCM or THF | 0°C to RT | 2-6 hours | Slow addition of acid chloride to control exotherm |

Purification and Characterization

- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

- Yield: Typically moderate to good yields (50-80%) depending on reaction scale and conditions.

Research Findings and Notes

- The boronic acid pinacol ester group is stable under mild conditions but sensitive to strong acids or bases; care must be taken during purification.

- The morpholino substituent enhances solubility and potential biological activity, making this compound valuable for medicinal chemistry applications.

- The borylation step is critical and often requires optimization of catalyst loading and temperature to maximize yield and minimize deborylation side reactions.

- Alternative synthetic routes may involve Suzuki-Miyaura cross-coupling of pre-formed boronic esters with indoline derivatives, but the direct borylation approach is preferred for efficiency.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Key Reagents/Catalysts | Product/Intermediate |

|---|---|---|---|---|

| 1 | Borylation | 5-Bromoindoline | B2pin2, Pd catalyst, KOAc | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline |

| 2 | N-Acylation | 5-Borylated indoline | Morpholinoacetyl chloride, Et3N | 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Morpholino-1-(5-boronated indolin-1-yl)ethanone, and how can reaction conditions be systematically optimized?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Begin with Suzuki-Miyaura cross-coupling to introduce the boronate ester group, using palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃ vs. K₃PO₄) .

- Step 2 : Functionalize the indole nitrogen with morpholino-ethanone via nucleophilic substitution, testing solvents (DMF, THF) and temperatures (60–100°C).

- Step 3 : Employ Design of Experiments (DoE) to optimize yields, varying catalysts, solvents, and reaction times. For example, fractional factorial designs can isolate critical variables .

- Validation : Monitor reactions via TLC and HPLC, and confirm purity using column chromatography (silica gel, gradient elution) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the morpholino and indole moieties. Compare with DFT-calculated chemical shifts for validation .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, B-O vibrations at ~1350 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with simulated isotopic distributions .

Advanced Research Questions

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in the compound’s reactivity and supramolecular assembly?

- Methodological Answer :

- Experimental Analysis : Perform X-ray crystallography to map intermolecular interactions in the solid state. Compare with computational models (Mercury software) to identify stabilizing forces .

- Theoretical Modeling : Use DFT (B3LYP/6-31G*) to calculate interaction energies between the boronate ester and aromatic systems. Solvent effects can be modeled via COSMO-RS .

- Catalytic Implications : Test the compound’s ability to stabilize transition states in cross-coupling reactions, correlating reaction yields with computed interaction strengths .

Q. How can computational methods predict the compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate docking poses with MD simulations (GROMACS) to assess stability .

- Pharmacophore Modeling : Identify key pharmacophoric features (e.g., boronate ester as a hydrogen bond acceptor) using Schrödinger’s Phase .

- ADMET Prediction : Utilize SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Setup : Use a split-plot design with pH (3–10) as the main factor and temperature (25–60°C) as the subplot. Replicate each condition 3× to assess degradation kinetics .

- Analytical Tools : Monitor degradation via HPLC-MS, quantifying parent compound loss and identifying byproducts. Use Arrhenius plots to extrapolate shelf-life .

- Statistical Analysis : Apply ANOVA to determine significant factors, followed by Tukey’s HSD for pairwise comparisons .

Q. How to resolve contradictions in reported synthetic yields for similar boronates?

- Methodological Answer :

- Troubleshooting Checklist :

- Purity of Reagents : Trace moisture in boronate esters can reduce coupling efficiency; use molecular sieves or rigorous drying protocols .

- Catalyst Poisoning : Test for residual palladium via ICP-MS; introduce scavengers (e.g., SiliaBond Thiol) if needed .

- Analytical Variability : Cross-validate yields using gravimetric analysis and qNMR to minimize instrumental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.